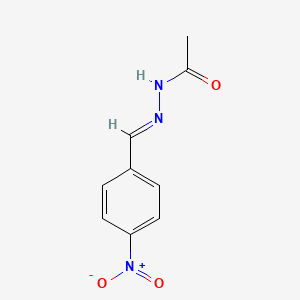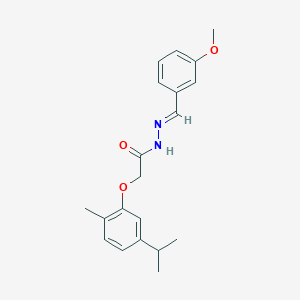![molecular formula C13H11N3O3S B11976495 N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11976495.png)
N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(2-chloro-5-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(3-nitrophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific structural configuration, which includes the (E)-isomer of the Schiff base. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C13H11N3O3S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC名 |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11N3O3S/c17-13(8-12-5-2-6-20-12)15-14-9-10-3-1-4-11(7-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ |
InChIキー |
GHYJXMWOFWOULX-NTEUORMPSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B11976419.png)
![4-bromo-2-[(E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976427.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B11976432.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11976433.png)

![4-(1H-benzotriazol-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11976447.png)


![2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11976479.png)
![4-methyl-N,N-bis[2-(2-nitrophenoxy)ethyl]benzenesulfonamide](/img/structure/B11976488.png)
![2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11976493.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976502.png)

